molecular formula C21H26FN3O5S B2520233 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 896260-35-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2520233
CAS No.: 896260-35-8
M. Wt: 451.51
InChI Key: ODGJOIZKWSSTHG-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a benzodioxole moiety and a 4-methylpiperazine group. Its molecular formula is C22H26FN3O5S (assuming substitution of fluorine at the 5-position; inferred from analogous structures). Though specific pharmacological data are unavailable in the provided evidence, its structural features align with compounds targeting kinase or GPCR pathways, as seen in related molecules .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-24-7-9-25(10-8-24)17(15-3-5-18-20(11-15)30-14-29-18)13-23-31(26,27)21-12-16(22)4-6-19(21)28-2/h3-6,11-12,17,23H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJOIZKWSSTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20H24FN3O4S
  • Molecular Weight : 421.48 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives of benzo[d][1,3]dioxol have shown effective inhibition against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types:

Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

These values indicate that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin.

The mechanisms underlying the anticancer effects include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, specifically influencing proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound induces cell cycle arrest, further contributing to its antiproliferative effects.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The analysis involved:

  • Cell Viability Assays : MTT assays were performed to assess the cytotoxic effects.
  • Flow Cytometry : Used for analyzing apoptosis and cell cycle distribution.

Results indicated that at concentrations below 10 µM, the compound effectively inhibited cell proliferation without significant cytotoxicity to normal cells (IC50 > 150 µM) .

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding affinity of the compound towards EGFR. The docking results suggested a strong interaction with the active site of EGFR, supporting its role as a potential inhibitor.

Comparison with Similar Compounds

Research Findings and Trends

  • Piperazine Derivatives : Compounds with 4-methylpiperazine (e.g., ) show enhanced solubility and bioavailability compared to unsubstituted piperazines .
  • Benzodioxole vs. Benzene Rings : Benzodioxole-containing compounds (target, CAS 896260-27-8) exhibit improved metabolic stability over plain benzene analogs due to reduced cytochrome P450-mediated oxidation .
  • Sulfonamide Position : Ortho-methoxy substitution (common in both target and analog) may sterically hinder sulfonamide deprotonation, enhancing membrane permeability.

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